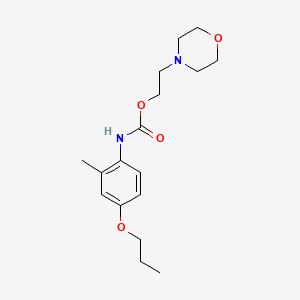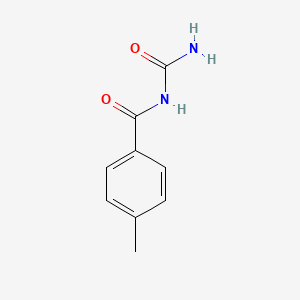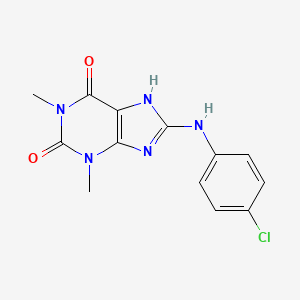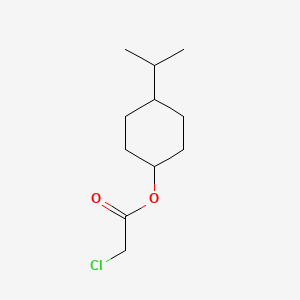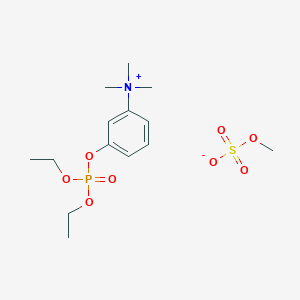
Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, diammine(ethanedioato(2-)-O,O’)-, (T-4)-, also known as ferrous oxalate dihydrate, is a coordination compound consisting of iron, ammonia, and oxalate ligands. It is commonly encountered as a yellow crystalline powder and is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Ferrous oxalate dihydrate can be synthesized by reacting ammonium oxalate with ferrous sulfate. The reaction typically involves dissolving both ammonium oxalate and ferrous sulfate in water, followed by mixing the solutions. The resulting mixture is continuously stirred in a stainless steel reaction vessel, leading to the formation of a pale yellow precipitate of ferrous oxalate. The precipitate is then allowed to settle, and the supernatant liquid is decanted. The solid is washed with hot water and dried at temperatures between 85-95°C to obtain the final product .
Industrial Production Methods
In industrial settings, the production of ferrous oxalate dihydrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and stirring speed to ensure consistent product quality. The raw materials, ammonium oxalate and ferrous sulfate, are sourced in bulk, and the reaction conditions are optimized to maximize yield and purity. The final product is typically dried using industrial dryers and packaged for distribution .
化学反応の分析
Types of Reactions
Ferrous oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: When heated, ferrous oxalate decomposes to form iron oxides, carbon dioxide, and carbon monoxide.
Reduction: In the presence of reducing agents, ferrous oxalate can be reduced to metallic iron.
Substitution: The oxalate ligands in ferrous oxalate can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Heating ferrous oxalate in an inert atmosphere or in the presence of oxygen.
Reduction: Using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reacting ferrous oxalate with other ligands in aqueous or organic solvents.
Major Products
Oxidation: Iron oxides (FeO, Fe2O3), carbon dioxide (CO2), and carbon monoxide (CO).
Reduction: Metallic iron (Fe).
Substitution: Various iron coordination compounds depending on the substituting ligand.
科学的研究の応用
Ferrous oxalate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
作用機序
The mechanism of action of ferrous oxalate dihydrate involves its ability to undergo redox reactions and coordinate with other molecules. In biological systems, it can interact with proteins and enzymes, affecting their function. In industrial applications, its redox properties make it useful as a catalyst and in battery chemistry, where it participates in electron transfer reactions.
類似化合物との比較
Similar Compounds
Ferrous sulfate (FeSO4): Another iron(II) compound commonly used in industry and medicine.
Ferric chloride (FeCl3): An iron(III) compound with different oxidation states and applications.
Iron pentacarbonyl (Fe(CO)5): An organometallic compound with distinct properties and uses in organic synthesis.
Uniqueness
Ferrous oxalate dihydrate is unique due to its specific coordination environment and the presence of oxalate ligands. This gives it distinct chemical properties, such as its decomposition behavior and redox potential, which are different from other iron compounds.
特性
CAS番号 |
67619-85-6 |
|---|---|
分子式 |
C2H6FeN2O4 |
分子量 |
177.93 g/mol |
IUPAC名 |
azane;iron(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Fe.2H3N/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H3/q;+2;;/p-2 |
InChIキー |
YUZUDRGBBRBRPS-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(=O)[O-])[O-].N.N.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


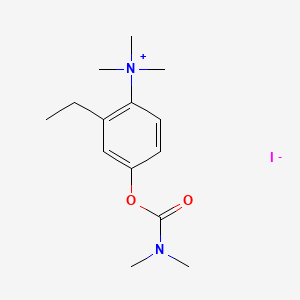
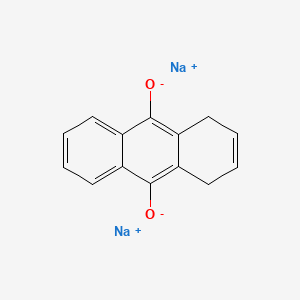
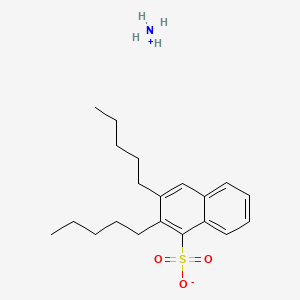
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
